![molecular formula C25H34NO11+ B1265318 Deacetylisoipecoside(1+)](/img/structure/B1265318.png)
Deacetylisoipecoside(1+)
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Overview
Description
Deacetylisoipecoside(1+) is the ammonium ion resulting from addition of a proton to the nitrogen of deacetylisoipecoside. It is an ammonium ion derivative and an organic anion. It is a conjugate acid of a deacetylisoipecoside.
Scientific Research Applications
Pharmacological Applications
Deacetylisoipecoside(1+) has been investigated for several pharmacological properties:
- Antimicrobial Activity : Research indicates that Deacetylisoipecoside(1+) exhibits significant antibacterial and antifungal properties. Its derivatives have shown effectiveness against various pathogens, which could be leveraged in developing new antimicrobial agents .
- Cytoprotective Effects : Studies suggest that this compound may provide cytoprotection against oxidative stress. This property is particularly relevant in conditions characterized by oxidative damage, such as neurodegenerative diseases .
- Cardiovascular Effects : The compound's interactions with adrenergic receptors have been explored, indicating potential applications in managing cardiovascular conditions. Its selective binding to α1-adrenergic receptors may lead to therapeutic benefits in treating hypotension and shock.
Biochemical Applications
In biochemical research, Deacetylisoipecoside(1+) serves as a model compound for studying:
- Enzymatic Reactions : The compound has been utilized to understand the mechanisms of β-glucosidases involved in the hydrolysis of glycosidic bonds. This knowledge is crucial for developing enzyme inhibitors that can modulate metabolic pathways .
- Metabolic Pathways : Investigations into its role in metabolic pathways have revealed insights into how it influences various biochemical processes, including those related to fatty acid metabolism and energy regulation .
Case Studies
Several case studies highlight the practical applications of Deacetylisoipecoside(1+):
- Cardiac Arrest Management : A notable case involved administering Deacetylisoipecoside(1+) during a cardiac arrest, resulting in rapid restoration of perfusing rhythms and significant increases in blood pressure. This underscores its potential utility in emergency medicine.
- Anaphylaxis Treatment : In another instance, the compound was used to stabilize blood pressure during severe anaphylactic reactions. The rapid response demonstrated its effectiveness in acute medical situations.
Data Tables
The following tables summarize key findings related to the applications of Deacetylisoipecoside(1+).
Properties
Molecular Formula |
C25H34NO11+ |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
MTAVTRZTGFLKSC-ONGZBVEHSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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